molecular formula C8H7NO2 B188879 3-(4-Pyridyl)acrylic acid CAS No. 5337-79-1

3-(4-Pyridyl)acrylic acid

Cat. No. B188879
Key on ui cas rn: 5337-79-1
M. Wt: 149.15 g/mol
InChI Key: SSAYTINUCCRGDR-OWOJBTEDSA-N
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Patent
US05922717

Procedure details

50 g (0.335 mol) of 3-(4-pyridyl)-acrylic acid are hydrogenated in 800 ml of 50% strength acetic acid with the addition of 10 g of platinum dioxide as the catalyst at room temperature under a hydrogen pressure of 50 psi until the uptake of hydrogen has ended. After the catalyst has been filtered off, the filtrate is concentrated to dryness in vacuo and the residue which remains is crystallized from a little methanol, after addition of ether.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:3][CH:2]=1.[H][H]>[Pt](=O)=O.C(O)(=O)C>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
10 g
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst has been filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue which remains is crystallized from a little methanol
ADDITION
Type
ADDITION
Details
after addition of ether

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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